molecular formula C16H17FN4O3S B2415343 1-(5-Fluoropyrimidin-2-yl)-4-(phenethylsulfonyl)piperazin-2-one CAS No. 2320214-15-9

1-(5-Fluoropyrimidin-2-yl)-4-(phenethylsulfonyl)piperazin-2-one

Cat. No. B2415343
CAS RN: 2320214-15-9
M. Wt: 364.4
InChI Key: TYNNCNHNLFCGAP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(5-Fluoropyrimidin-2-yl)-4-(phenethylsulfonyl)piperazin-2-one is a chemical compound with potential applications in scientific research. It is a piperazine derivative that is known to have a variety of biochemical and physiological effects.

Scientific Research Applications

Fluoropyrimidines and Piperazine Derivatives in Scientific Research

Fluoropyrimidines in Cancer Therapy : Fluoropyrimidines, such as 5-fluorouracil (5-FU), are crucial in treating various cancers, with ongoing research into improving their therapeutic efficacy and safety profiles. Studies have focused on oral prodrugs of 5-FU, like capecitabine, UFT, and S-1, to enhance the drug's cytotoxicity while reducing toxicity (Malet-Martino & Martino, 2002; Maehara, 2003).

Piperazine Derivatives and Their Therapeutic Use : Piperazine and its derivatives are recognized for their versatility in medicinal chemistry, offering a wide range of pharmacological activities. Research has extensively explored anti-mycobacterial compounds utilizing piperazine as a critical building block, showing potential against multidrug-resistant strains of Mycobacterium tuberculosis (Girase et al., 2020). Additionally, piperazine derivatives have been patented for various therapeutic uses, reflecting the scaffold's broad potential across multiple disease states (Rathi et al., 2016).

Mechanisms of Action and Pharmacodynamics : The efficacy of fluoropyrimidines in cancer therapy hinges on their ability to inhibit DNA synthesis, with ongoing research into their pharmacodynamics and the development of novel oral formulations to improve patient outcomes and reduce adverse effects (Mikhail, 2010; Avallone et al., 2014).

properties

IUPAC Name

1-(5-fluoropyrimidin-2-yl)-4-(2-phenylethylsulfonyl)piperazin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17FN4O3S/c17-14-10-18-16(19-11-14)21-8-7-20(12-15(21)22)25(23,24)9-6-13-4-2-1-3-5-13/h1-5,10-11H,6-9,12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TYNNCNHNLFCGAP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C(=O)CN1S(=O)(=O)CCC2=CC=CC=C2)C3=NC=C(C=N3)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17FN4O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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